molecular formula C16H16N2O5 B12175522 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide

Katalognummer: B12175522
Molekulargewicht: 316.31 g/mol
InChI-Schlüssel: VACXLZIFJHECQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that features a benzodioxole ring and a pyridinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Pyridinone Moiety: The pyridinone ring can be synthesized from appropriate pyridine derivatives through oxidation and subsequent functional group modifications.

    Coupling Reaction: The final step involves coupling the benzodioxole and pyridinone intermediates through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pyridinone ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyridinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃).

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: Possible applications in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole ring might interact with hydrophobic pockets, while the pyridinone moiety could form hydrogen bonds with active site residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-2-oxopyridin-1(2H)-yl)acetamide: Lacks the methyl group on the pyridinone ring.

    N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The presence of both the benzodioxole and pyridinone moieties in N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide makes it unique compared to other similar compounds. The specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H16N2O5

Molekulargewicht

316.31 g/mol

IUPAC-Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide

InChI

InChI=1S/C16H16N2O5/c1-10-4-12(19)6-16(21)18(10)8-15(20)17-7-11-2-3-13-14(5-11)23-9-22-13/h2-6,19H,7-9H2,1H3,(H,17,20)

InChI-Schlüssel

VACXLZIFJHECQW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=O)N1CC(=O)NCC2=CC3=C(C=C2)OCO3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.